9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Description
Properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)5-9-8(11)4-6/h6-7H,2-5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLMTUXXQQUKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339636 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7309-42-4 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach
The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one generally involves the cyclization of intermediate compounds containing amine and carbonyl functionalities. The bicyclic structure is achieved through intramolecular reactions facilitated by specific catalysts or reaction conditions.
Method 1: Cyclization of Aminoketones
One of the most common methods involves the cyclization of an aminoketone precursor:
- Starting Material : A linear aminoketone with an appropriate functional group arrangement.
- Reagents : Acidic or basic catalysts (e.g., HCl or NaOH) to promote cyclization.
- Conditions : Heating under reflux in a polar solvent such as ethanol or water.
- Reaction Mechanism : The carbonyl group reacts with the amine to form a lactam ring, completing the bicyclic structure.
Method 2: Reductive Amination
This method involves:
- Starting Material : A ketone and a secondary amine.
- Reagents : Reducing agents like sodium borohydride (NaBH4) or hydrogen gas with a metal catalyst (e.g., Pd/C).
- Conditions : Mild heating (40–60°C) under an inert atmosphere.
- Reaction Mechanism : Formation of an imine intermediate, followed by reduction to form the bicyclic amine structure.
Method 3: Nitrogen Insertion Reactions
Nitrogen insertion reactions into bridged bicyclic ketones have also been explored:
- Starting Material : A bicyclic ketone precursor.
- Reagents : Azides or other nitrogen sources.
- Conditions : High temperature (120–150°C) and pressure in sealed reaction vessels.
- Outcome : Regioselective formation of the lactam ring.
Reaction Optimization
Parameters Affecting Yield and Purity
Several factors influence the efficiency of these synthetic routes:
- Solvent Choice : Polar solvents like ethanol enhance reaction rates for cyclization.
- Catalyst Loading : Excess catalyst can lead to side reactions.
- Temperature Control : Overheating may degrade intermediates or final products.
- Reaction Time : Prolonged reactions can improve yield but may also increase impurities.
Comparative Data Table
| Parameter | Cyclization Method | Reductive Amination | Nitrogen Insertion |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Toluene |
| Catalyst | HCl | Pd/C | None |
| Temperature (°C) | 80–100 | 40–60 | 120–150 |
| Reaction Time (hours) | 6–8 | 4–6 | 12–24 |
| Yield (%) | ~70 | ~85 | ~60 |
Challenges in Synthesis
-
- Certain methods may lead to isomeric products due to competing reaction pathways.
- Careful selection of reagents and conditions is required to favor the desired product.
-
- Impurities arising from incomplete reactions or side products can complicate purification.
- Techniques like recrystallization or column chromatography are often employed.
-
- High-pressure methods, such as nitrogen insertion, are challenging to scale up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical differences between 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one and its analogues:
Pharmacological Comparisons
Spasmolytic Activity
- This compound: Demonstrated significant spasmolytic effects in vitro, attributed to its ability to modulate calcium channels in smooth muscle cells .
- 9-Methyl-3,9-diazabicyclo[4.2.1]nonane (30c): Lacks the ketone group, resulting in ~40% lower efficacy, highlighting the ketone’s role in target engagement .
TLR4 Inhibition
- The derivative N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide showed potent TLR4 antagonism (IC₅₀ = 2 μM), leveraging the bicyclic core for steric complementarity .
Anti-Parkinsonism Potential
- Thiosemicarbazide derivatives of this compound (e.g., compound 6) reduced tremors in rodent models by 60–70%, likely via dopamine receptor modulation .
Biological Activity
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound recognized for its unique structural features, which include a diazabicyclic framework and a ketone functional group. The molecular formula of this compound is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol. This article provides an in-depth analysis of the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. Research indicates that it acts as an agonist for delta opioid receptors, which are crucial in pain modulation and other physiological processes. The compound's ability to bind to these receptors can lead to various biological effects, including analgesic properties.
Biological Activities
- Analgesic Properties :
-
Antitumor Activity :
- Certain derivatives have demonstrated anticancer properties against various cancer cell lines, indicating that this compound may play a role in cancer therapeutics.
- Sleep-Promoting Activity :
Comparison with Similar Compounds
The unique structure of this compound allows for comparison with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,9-Diazabicyclo[4.2.1]nonan-4-one | Lacks the methyl group at the 9th position | More basic nature due to absence of carbonyl |
| 9-Ethyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Contains an ethyl group instead of methyl | Different receptor interaction profiles |
| 3β-Amino-9-methyl-9-azabicyclo[3.3.1]nonane | Contains an amino group | Potentially different receptor interactions |
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently in laboratory settings, highlighting its accessibility for further research and development.
- Binding Affinity Studies : Research has quantified the binding affinities of this compound to various receptors, revealing significant interactions that could be exploited for therapeutic purposes:
| Receptor Type | Binding Affinity (Ki ± SEM) (nM) |
|---|---|
| Delta Opioid Receptor | 43.3 ± 13.3 |
| Serotonin Receptor | 56.6 ± 6.0 |
| Histamine H1 | 188.6 ± 16.0 |
These findings illustrate the compound's potential as a versatile agent in pharmacological applications.
Case Studies
- Animal Model Studies : In one study involving rats, the administration of this compound resulted in significant sleep-promoting effects when tested against control groups, demonstrating its efficacy as a potential treatment for insomnia .
- Cancer Cell Line Testing : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential role in oncology as an antitumor agent.
Q & A
Q. What methodologies ensure reproducibility when transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer : Conduct sensitivity analysis using process simulation software (e.g., Aspen Plus) to identify scale-dependent variables (e.g., mixing efficiency, heat dissipation). Pilot trials should follow CRDC subclass RDF2050108 (process control and simulation) protocols, with real-time monitoring via PAT (Process Analytical Technology) tools .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
